molecular formula C4H7N5O2 B8667744 methyl 2-(5-amino-2H-1,2,3,4-tetrazol-2-yl)acetate

methyl 2-(5-amino-2H-1,2,3,4-tetrazol-2-yl)acetate

Cat. No.: B8667744
M. Wt: 157.13 g/mol
InChI Key: CPLXDALGPSFXRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl 2-(5-amino-2H-1,2,3,4-tetrazol-2-yl)acetate is a chemical compound that belongs to the class of tetrazole derivatives. Tetrazoles are heterocyclic compounds containing a five-membered ring composed of one carbon atom and four nitrogen atoms. This particular compound is characterized by the presence of an amino group at the 5-position of the tetrazole ring and a methyl ester group attached to the acetic acid moiety. Tetrazole derivatives are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(5-amino-2H-1,2,3,4-tetrazol-2-yl)acetate typically involves the reaction of 5-aminotetrazole with methyl bromoacetate. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include refluxing the reactants in an appropriate solvent, such as ethanol or methanol, for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and minimize production costs. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

methyl 2-(5-amino-2H-1,2,3,4-tetrazol-2-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted tetrazole derivatives.

Scientific Research Applications

methyl 2-(5-amino-2H-1,2,3,4-tetrazol-2-yl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex tetrazole derivatives.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: Utilized in the development of materials with specific properties, such as explosives and propellants.

Mechanism of Action

The mechanism of action of methyl 2-(5-amino-2H-1,2,3,4-tetrazol-2-yl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active acetic acid derivative. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-1H-tetrazole: A similar compound with an amino group at the 5-position but lacking the acetic acid methyl ester moiety.

    5-Amino-2-methyl-tetrazole: Contains a methyl group at the 2-position instead of the acetic acid methyl ester.

Uniqueness

methyl 2-(5-amino-2H-1,2,3,4-tetrazol-2-yl)acetate is unique due to the presence of both the amino group and the acetic acid methyl ester moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C4H7N5O2

Molecular Weight

157.13 g/mol

IUPAC Name

methyl 2-(5-aminotetrazol-2-yl)acetate

InChI

InChI=1S/C4H7N5O2/c1-11-3(10)2-9-7-4(5)6-8-9/h2H2,1H3,(H2,5,7)

InChI Key

CPLXDALGPSFXRB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1N=C(N=N1)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

63.1 A solution of 8.5 g 5-amino-1H-tetrazole, 8.8 ml methyl chloroacetate and 5.8 g potassium hydroxide in 100 ml methanol was heated to reflux under an argon atmosphere and stirred for 18 h. A white solid slowly precipitated. The suspension was cooled to r.t. The white solid was filtered off and washed with methanol. The filtrate was concentrated. The residue was suspended in 100 ml EtOH and heated to reflux. After 1 h stirring at reflux, the mixture was filtered while hot. The filtrate was concentrated. The residue was recrystallized in 100 ml EtOH to give 1.8 g of (5-amino-tetrazol-2-yl)-acetic acid methyl ester as colorless crystalline solid.
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
8.8 mL
Type
reactant
Reaction Step One
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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